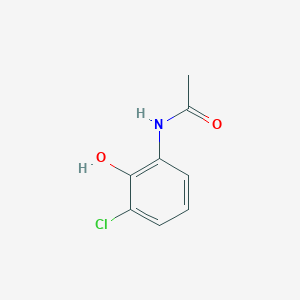

N-(3-chloro-2-hydroxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)10-7-4-2-3-6(9)8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLBBNGPBGJWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide from 2-amino-6-chlorophenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-chloro-2-hydroxyphenyl)acetamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through the acetylation of 2-amino-6-chlorophenol. This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, and in-depth guidance on the purification and characterization of the final product. Safety considerations and best practices are emphasized throughout to ensure a self-validating and reproducible workflow suitable for researchers, scientists, and professionals in drug development.

Introduction and Significance

N-arylacetamides are a critical class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of medicinal, agrochemical, and pharmaceutical agents.[1][2] The target molecule, this compound, incorporates a chlorinated phenol moiety, a common feature in molecules with diverse biological activities. The strategic placement of the chloro, hydroxyl, and acetamido groups provides a scaffold for further chemical modifications, making it a key intermediate for generating novel compounds with potential therapeutic or agricultural applications. This guide focuses on a reliable and efficient laboratory-scale synthesis of this compound from 2-amino-6-chlorophenol.

Reaction Mechanism: The Causality of Acetylation

The synthesis of this compound from 2-amino-6-chlorophenol is a classic example of N-acylation, specifically, an acetylation reaction. The reaction involves the transfer of an acetyl group from an acetylating agent, in this case, acetic anhydride, to the amino group of the 2-amino-6-chlorophenol.

The lone pair of electrons on the nitrogen atom of the amino group is more nucleophilic than the lone pairs on the oxygen of the hydroxyl group. This is because oxygen is more electronegative than nitrogen, holding its electrons more tightly. Consequently, the amino group preferentially attacks the electrophilic carbonyl carbon of the acetic anhydride.[3][4]

The reaction proceeds through a nucleophilic acyl substitution mechanism. The initial attack of the amino group on the acetic anhydride forms a tetrahedral intermediate. This intermediate then collapses, with the departure of a stable leaving group, the acetate ion, to yield the protonated amide. The acetate ion then acts as a base to deprotonate the nitrogen, regenerating the catalyst (if one is used) and forming the final this compound product.

To ensure the chemoselectivity of N-acylation over O-acylation, the reaction is typically carried out under neutral or slightly acidic conditions. In the presence of a strong base, the phenolic hydroxyl group would be deprotonated to a phenoxide ion, which is a much stronger nucleophile and could lead to the formation of the O-acylated by-product.

Reaction Workflow Diagram

Caption: A high-level overview of the synthesis workflow.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the expected observations at each step confirm the progression of the reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-amino-6-chlorophenol | 143.56 | 1.44 g | 10 | Starting material. |

| Acetic Anhydride | 102.09 | 1.1 mL (1.2 g) | 11.8 | Acetylating agent. Use a slight excess. |

| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent. |

| Deionized Water | 18.02 | 100 mL | - | For work-up. |

| Ethanol | 46.07 | As needed | - | For recrystallization. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.44 g (10 mmol) of 2-amino-6-chlorophenol in 20 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved. The solution may have a light-yellow to brown color.

-

Addition of Acetylating Agent: To the stirred solution, add 1.1 mL (11.8 mmol) of acetic anhydride dropwise over a period of 5 minutes. An exotherm may be observed. Maintain the reaction temperature below 40 °C, using a water bath if necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the completion of the reaction.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold deionized water while stirring. A precipitate should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield of the crude product is typically in the range of 80-90%.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

-

Procedure: Dissolve the crude product in a minimum amount of hot ethanol in an Erlenmeyer flask. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling the reagents and product.[5][6][7][8]

Reagent Handling:

-

2-amino-6-chlorophenol: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[5] Handle in a well-ventilated area or a chemical fume hood.[6][8] Avoid breathing dust.[7]

-

Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle with care in a fume hood.

-

Glacial Acetic Acid: This is a corrosive liquid. Avoid contact with skin and eyes.

Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.[5][6]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [9] |

| Molecular Weight | 185.61 g/mol | [9] |

| Boiling Point | 340.2±32.0 °C (Predicted) | [9] |

| Density | 1.396±0.06 g/cm³ (Predicted) | [9] |

Spectroscopic Data

The following are expected spectroscopic data based on the structure of this compound and data from similar compounds.[1][2][10][11][12][13]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.5-10.5 (s, 1H, -OH)

-

δ ~8.0-9.0 (s, 1H, -NH)

-

δ ~7.0-7.5 (m, 3H, Ar-H)

-

δ ~2.1 (s, 3H, -CH₃)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~168-170 (-C=O)

-

δ ~145-155 (Ar-C-OH)

-

δ ~120-135 (Ar-C)

-

δ ~23-25 (-CH₃)

-

-

FT-IR (KBr, cm⁻¹):

-

~3400-3200 (O-H and N-H stretching)

-

~1660 (C=O stretching, amide I)

-

~1550 (N-H bending, amide II)

-

~1300 (C-N stretching)

-

Characterization Workflow

Sources

- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]

- 4. quora.com [quora.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.ca [fishersci.ca]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. This compound CAS#: 29473-23-2 [m.chemicalbook.com]

- 10. Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity - Neliti [neliti.com]

- 11. 2-Chloro-N-(3-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 573275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. repo.journalnx.com [repo.journalnx.com]

- 13. media.neliti.com [media.neliti.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of N-(3-chloro-2-hydroxyphenyl)acetamide

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug development and chemical research for the unambiguous structural elucidation and purity assessment of synthesized molecules. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR analysis of N-(3-chloro-2-hydroxyphenyl)acetamide, a substituted aromatic compound of interest. We will explore the foundational principles governing its spectral features, present detailed, field-proven protocols for sample preparation and data acquisition, and offer a thorough interpretation of the resulting spectra. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, enabling them to leverage NMR spectroscopy for the confident characterization of this and structurally related molecules.

Introduction: The Role of NMR in Structural Verification

This compound is a polysubstituted aromatic compound whose precise structure and purity are critical for its intended applications, whether as a synthetic intermediate or a potential pharmacophore. The arrangement of the chloro, hydroxyl, and acetamido groups on the phenyl ring gives rise to a unique electronic environment, which can be definitively mapped using NMR spectroscopy.

This guide will move beyond a simple presentation of spectral data. It will explain the causal relationships between the molecular structure and the observed chemical shifts, coupling constants, and signal multiplicities. By understanding these core principles, scientists can not only verify the identity of the target compound but also identify potential impurities and gain deeper insights into its chemical nature.

Molecular Structure and Predicted Electronic Effects

The chemical structure of this compound dictates its NMR signature. The substituents on the benzene ring exert distinct electronic effects that influence the shielding and deshielding of nearby protons and carbons.

-

-OH (Hydroxyl) Group: An activating, ortho-, para-directing group due to the resonance donation of its lone pair of electrons. It is expected to increase the electron density at the C4 and C6 positions.

-

-Cl (Chloro) Group: A deactivating, ortho-, para-directing group. Its inductive electron-withdrawing effect generally outweighs its resonance-donating effect, leading to a net deshielding of the aromatic system.[1]

-

-NHCOCH₃ (Acetamido) Group: An activating, ortho-, para-directing group through resonance of the nitrogen lone pair, though this effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group.

These competing effects create a nuanced electronic landscape on the aromatic ring, which can be precisely interpreted through NMR.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

Experimental Protocol: Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation.[2] A poorly prepared sample can lead to distorted spectra and ambiguous results.[2]

Objective: To prepare a homogeneous solution of this compound suitable for high-resolution NMR analysis.

Materials:

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, ~0.6 mL)

-

High-quality 5 mm NMR tube[5]

-

Pipette or syringe

-

Vortex mixer

Methodology:

-

Solvent Selection: DMSO-d₆ is the solvent of choice for this compound. Its ability to form hydrogen bonds slows down the exchange rate of the -OH and -NH protons, allowing them to be observed as distinct, often sharper, signals.[6] In contrast, solvents like D₂O would lead to the rapid exchange and disappearance of these signals.[6][7]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.[3][8]

-

Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

-

Homogenization: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a glass pipette, carefully transfer the solution into the NMR tube to a height of about 4-5 cm.[2][3]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue. Cap the tube securely to prevent contamination.[2]

Data Acquisition Workflow

The following diagram outlines the standard workflow for acquiring NMR data after sample preparation.

Caption: Standard workflow for NMR sample analysis.

Spectral Interpretation

The ¹H NMR spectrum of this compound is predicted to show five distinct signals.

-

Labile Protons (-OH and -NH):

-

The hydroxyl (-OH) and amide (-NH) protons are "exchangeable" or "labile".[7][9] Their chemical shifts are highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[10][11][12]

-

In DMSO-d₆, they typically appear as two separate, somewhat broad singlets at high chemical shifts (downfield), often in the range of δ 9.0-10.0 ppm.

-

Self-Validation: The identity of these peaks can be unequivocally confirmed by a D₂O exchange experiment . Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the -OH and -NH signals to disappear, as the protons are replaced by deuterium, which is not observed in ¹H NMR.[7][9][13]

-

-

Aromatic Protons (Ar-H):

-

The three protons on the aromatic ring are in different chemical environments and will produce distinct signals, typically between δ 6.5 and 8.5 ppm.[14]

-

H-4: This proton is ortho to the -NHAc group and meta to the -OH and -Cl groups. It is expected to be a doublet of doublets (dd).

-

H-5: This proton is ortho to both the -Cl and -OH groups. It is also expected to be a doublet of doublets (dd).

-

H-6: This proton is ortho to the -OH group and meta to the -NHAc and -Cl groups. It will likely appear as a doublet of doublets (dd).

-

The coupling constants (J-values) between adjacent (ortho) protons are typically in the range of 6-10 Hz, while coupling between meta protons is smaller (1-3 Hz).[14]

-

-

Methyl Protons (-CH₃):

-

The three protons of the acetyl methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

-

This signal is expected in the upfield region, typically around δ 2.0-2.3 ppm.

-

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -NH | 9.5 - 10.0 | broad singlet | 1H | - |

| -OH | 9.0 - 9.5 | broad singlet | 1H | - |

| Ar-H (H4, H5, H6) | 6.8 - 7.5 | m (multiplet) | 3H | Ortho & Meta couplings |

| -COCH₃ | 2.0 - 2.3 | singlet | 3H | - |

¹³C NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment.

Spectral Interpretation

The spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in this compound.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is highly deshielded and will appear far downfield, typically in the range of δ 168-172 ppm.[15]

-

Aromatic Carbons (Ar-C):

-

The six aromatic carbons will resonate in the typical range of δ 110-150 ppm.[16]

-

C1 (-NHAc): The carbon directly attached to the acetamido group.

-

C2 (-OH): The carbon bearing the hydroxyl group, expected to be downfield.

-

C3 (-Cl): The carbon attached to the chlorine atom.

-

C4, C5, C6: The carbons bearing hydrogen atoms. Their precise chemical shifts are influenced by the combined electronic effects of the three substituents.

-

The number of signals (six) confirms the lack of symmetry in the substitution pattern.[17]

-

-

Methyl Carbon (-CH₃): The methyl carbon is highly shielded and will appear far upfield, typically around δ 23-25 ppm.[15]

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) |

| -C =O | 168 - 172 |

| Ar-C (C1, C2, C3, C4, C5, C6) | 110 - 150 |

| -COC H₃ | 23 - 25 |

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides substantial information, complex spectra can benefit from 2D NMR experiments for complete and confident assignment.

Caption: Workflow integrating 2D NMR for structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other.[18][19][20] It would produce cross-peaks between the signals of the three adjacent aromatic protons, confirming their connectivity and aiding in their specific assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): This powerful technique correlates proton signals with the signals of the carbon atoms they are directly attached to.[18][19][21] It would show cross-peaks connecting the signals for H-4, H-5, and H-6 to their corresponding carbon signals (C-4, C-5, and C-6) and the methyl proton signal to the methyl carbon signal.[21] This provides a direct and unambiguous link between the ¹H and ¹³C spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a rich dataset that, when properly interpreted, allows for its complete and unambiguous structural characterization. The key diagnostic features include:

-

Two exchangeable singlets in the ¹H spectrum (in DMSO-d₆) for the -OH and -NH protons.

-

A complex multiplet pattern in the aromatic region of the ¹H spectrum representing three distinct protons.

-

A sharp singlet in the ¹H spectrum for the acetyl methyl group.

-

Eight unique signals in the ¹³C spectrum, confirming the asymmetric substitution pattern of the aromatic ring.

By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently use NMR spectroscopy as a primary tool for quality control and structural verification in their scientific endeavors.

References

- Chemistry For Everyone. (n.d.). What Is Deuterium Exchange In NMR?

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- PubMed Central. (n.d.). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes.

- Wikipedia. (n.d.). Hydrogen–deuterium exchange.

- OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange.

- ResearchGate. (2019, October 15). 2D- NMR what is the different between COSY and HSQC??.

- alwsci Blogs. (n.d.). How To Prepare And Run An NMR Sample.

- InfoSheet : NMR sample preparation. (n.d.).

- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

- University of Minnesota Twin Cities, College of Science and Engineering. (n.d.). NMR Sample Preparation.

- Scribd. (n.d.). NMR Sample Preparation Guide.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).

- Academic Journals and Conferences. (n.d.). Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes.

- ACS Publications - Biochemistry. (2021, June 23). Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin.

- ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).

- Short Summary of 1H-NMR Interpretation. (n.d.).

- Chemistry Stack Exchange. (2016, March 16). Why don't labile protons such as -OH and -NH have a characteristic chemical shift?.

- 13C NMR Chemical Shift Table.pdf. (n.d.).

- ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?.

- ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?.

- JoVE. (n.d.). Video: ¹H NMR of Labile Protons: Temporal Resolution.

- University of Mississippi - eGrove. (2020, May 9). 13C NMR Substituent Effects on para-Substituted Tolans.

- Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).

- Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023, December 1).

- Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.).

- PubMed Central. (n.d.). N-(3-Chloro-4-hydroxyphenyl)acetamide.

- PubMed Central. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0206259).

- ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.

- Neliti. (2020, December 12). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL.

- IUCr Journals. (2024, October 14). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1.

- ResearchGate. (n.d.). (PDF) N-(3-Chloro-4-hydroxyphenyl)acetamide.

Sources

- 1. Effect of Substituent Geometrical Parameters on the Chemical Shifts of Ortho- and Meta-Protones in 1H NMR-Spectra of Monosubstituted Benzenes | Academic Journals and Conferences [science2016.lp.edu.ua]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. sites.uclouvain.be [sites.uclouvain.be]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Video: ¹H NMR of Labile Protons: Temporal Resolution [jove.com]

- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 14. amherst.edu [amherst.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. researchgate.net [researchgate.net]

- 20. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 21. emerypharma.com [emerypharma.com]

Mass spectrometry and IR spectroscopy of N-(3-chloro-2-hydroxyphenyl)acetamide

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of N-(3-chloro-2-hydroxyphenyl)acetamide

Foreword: The Analytical Imperative in Pharmaceutical Development

In the landscape of drug development and manufacturing, the unambiguous identification of active pharmaceutical ingredients (APIs), their intermediates, and potential impurities is not merely a regulatory hurdle; it is a cornerstone of patient safety and product efficacy. This compound, a structural isomer of a known acetaminophen impurity, represents a class of compounds whose characterization demands a robust, multi-faceted analytical approach. Its structure, featuring an aromatic ring, a hydroxyl group, an amide linkage, and a halogen substituent, presents a unique analytical puzzle.

This guide provides an in-depth exploration of two pivotal spectroscopic techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—as applied to the structural elucidation of this compound. We move beyond rote procedural descriptions to delve into the causality behind the data, offering field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the foundational principles and practical methodologies necessary to confidently identify and characterize this and similar molecules.

Mass Spectrometry (MS): Deconstructing the Molecule

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.[1] By ionizing a molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, we can piece together its structural formula.[1][2]

The Ionization Process: Choosing the Right Tool for Structural Insight

The choice of ionization technique is critical. For a molecule like this compound, Electron Ionization (EI) is a powerful choice for structural elucidation due to its tendency to induce predictable and informative fragmentation.[2]

-

Expertise in Action: While "softer" techniques like Electrospray Ionization (ESI) are excellent for confirming molecular weight with minimal fragmentation, the high energy of EI (typically 70 eV) is necessary to break covalent bonds.[2] This creates a detailed fragmentation pattern that acts as a molecular fingerprint, which is invaluable for distinguishing between isomers and confirming the connectivity of atoms. The resulting complex spectra are highly reproducible and can be compared against established libraries, such as those from the National Institute of Standards and Technology (NIST).[2][3]

The Molecular Ion Peak (M⁺•): A Definitive Starting Point

The molecular formula for this compound is C₈H₈ClNO₂.[4] Its nominal molecular weight is 185.61 g/mol .[4] A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern. Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%).

This results in two distinct molecular ion peaks:

-

M⁺• peak: Corresponding to the molecule containing ³⁵Cl.

-

[M+2]⁺• peak: Corresponding to the molecule containing ³⁷Cl.

The relative intensity of these peaks will be approximately 3:1, a tell-tale sign of a single chlorine atom in the molecule.[5]

| Ion | Isotope Composition | Expected m/z | Relative Abundance |

| M⁺• | C₈H₈³⁵ClNO₂ | 185 | 100% |

| [M+2]⁺• | C₈H₈³⁷ClNO₂ | 187 | ~32% |

Predicted Fragmentation Pathway: A Logical Cascade

The fragmentation of the this compound molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals.[2] The primary fragmentation events are predicted to be α-cleavage at the amide group and the loss of small, stable neutral molecules.

The logical flow of fragmentation is visualized below.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Detailed Fragmentation Analysis:

| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Neutral Loss | Mechanistic Rationale |

| 185/187 | [C₈H₈ClNO₂]⁺• | - | Molecular Ion (M⁺•). The presence of the [M+2] peak at ~32% intensity is the primary confirmation of chlorine.[5] |

| 143/145 | [C₆H₆ClNO]⁺• | H₂C=C=O (Ketene) | A common and highly favorable fragmentation for acetanilides, involving the cleavage of the amide C-N bond and rearrangement to expel a stable neutral ketene molecule. This is often the base peak. |

| 142/144 | [C₆H₅ClNO]⁺ | •CH₃CO (Acetyl radical) | α-cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical. |

| 111/113 | [C₆H₄Cl]⁺ | H₂NCO (Isocyanic acid) | Subsequent fragmentation of the m/z 142/144 ion could involve the loss of the elements of isocyanic acid. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a self-validating system for acquiring a robust mass spectrum.

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., methanol or ethyl acetate). The choice of solvent is crucial to ensure good solubility and compatibility with the GC system.

-

-

Instrument Setup (Illustrative Parameters):

-

GC System: Agilent 8890 or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column. This column provides excellent separation for a wide range of semi-volatile aromatic compounds.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. This temperature program ensures the compound elutes as a sharp peak without thermal degradation.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer Setup (EI Mode):

-

MS System: Agilent 5977B or equivalent.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV. This is the industry standard to ensure spectra are comparable to library data.[2]

-

Scan Range: m/z 40-400. This range will capture the molecular ion and all significant fragments.

-

-

Data Acquisition & Analysis:

-

Inject 1 µL of the sample solution.

-

Acquire the total ion chromatogram (TIC) and mass spectrum of the corresponding peak.

-

Analyze the spectrum for the M⁺•/[M+2]⁺• isotopic cluster and compare the observed fragmentation pattern with the predicted pathway.

-

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule.[6] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).[6]

The Vibrational Signature of this compound

The structure of this molecule contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum.

Caption: Key functional groups and their expected IR absorption regions.

Detailed IR Band Analysis:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance & Rationale |

| ~3400-3200 | O-H Stretch | Phenolic -OH | Broad, Strong. The broadness is a direct result of intermolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen or the nitrogen of adjacent molecules.[7] |

| ~3300-3100 | N-H Stretch | Secondary Amide | Medium, Sharp. This band, characteristic of the N-H bond, will also be influenced by hydrogen bonding, often appearing as a distinct peak within the shoulder of the broader O-H band.[8][9] |

| ~3100-3000 | =C-H Stretch | Aromatic C-H | Weak to Medium, Sharp. These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[10] |

| ~1660 | C=O Stretch | Amide I Band | Strong, Sharp. This is one of the most prominent peaks in the spectrum and is highly characteristic of the carbonyl group in a secondary amide.[8][11] Its position can be influenced by conjugation and hydrogen bonding. |

| ~1550 | N-H Bend | Amide II Band | Medium to Strong. This band arises from a coupling of the N-H bending and C-N stretching vibrations and is a hallmark of secondary amides.[11] |

| ~1600 & ~1470 | C=C Stretch | Aromatic Ring | Variable, Sharp. Aromatic rings typically show two or more sharp bands in this region. Their exact positions and intensities can provide clues about the substitution pattern.[7][12] |

| ~1250 | C-O Stretch | Phenolic C-O | Strong. The stretching vibration of the sp² C-O bond in phenols typically appears as a strong band in this region. |

| Below 850 | C-Cl Stretch | Aryl Halide | Medium to Strong. The C-Cl stretch appears in the fingerprint region and provides direct evidence of the chloro-substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer (e.g., a PerkinElmer Spectrum Two or similar) is powered on and has been allowed to stabilize.

-

The ATR accessory, typically with a diamond or zinc selenide crystal, must be clean. Clean the crystal surface with a soft tissue dampened with ACS-grade isopropanol and allow it to fully evaporate. The cleanliness of the crystal is paramount to prevent cross-contamination and ensure a flat baseline.

-

-

Background Collection:

-

With the clean, empty ATR crystal in place, run a background spectrum (typically 16-32 scans).

-

Trustworthiness Check: This background scan is a critical self-validating step. It measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which is then mathematically subtracted from the sample spectrum, ensuring that the final spectrum contains only information from the analyte.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Lower the pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor spectral quality and reproducibility.

-

Collect the sample spectrum using the same number of scans as the background.

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance.

-

Label the significant peaks and compare their wavenumbers to the expected values in the analysis table.

-

Conclusion: A Synergistic Approach to Structural Confirmation

Neither mass spectrometry nor IR spectroscopy alone can provide the complete structural picture with absolute certainty. However, when used in concert, they offer a powerful and synergistic approach to characterization.

-

Mass Spectrometry definitively establishes the molecular weight (185/187 Da) and elemental composition (presence of one chlorine atom). The fragmentation pattern provides a logical map of the molecule's core structure, confirming the acetamido and chlorophenyl moieties.

-

Infrared Spectroscopy provides unambiguous evidence for the presence of key functional groups: the phenolic O-H, the secondary amide N-H and C=O, and the aromatic ring. The broadness of the O-H stretch confirms the presence of hydrogen bonding, a key physical characteristic of the molecule.

Together, these two techniques provide a comprehensive and cross-validating dataset, enabling researchers to confirm the identity and structure of this compound with a high degree of confidence.

References

- Interpretation of mass spectra. (n.d.). University of Arizona.

- Mass Spec 3f Halogenoalkanes. (2020, July 6). YouTube.

- N-(3-Chloro-4-hydroxyphenyl)acetamide. (n.d.). National Center for Biotechnology Information.

- Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques.

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide. (2024). IUCrData. Retrieved January 17, 2026, from [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020, April 8). ACS Omega. Retrieved January 17, 2026, from [Link]

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Defense Technical Information Center.

-

Infrared spectrum of phenol. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

-

Spectroscopy of Alcohols and Phenols. (2024, September 20). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Functional Groups and IR Tables. (2020, April 24). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Atomic Spectra Database. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Atomic Spectra Database | NIST [nist.gov]

- 4. This compound CAS#: 29473-23-2 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. journals.iucr.org [journals.iucr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

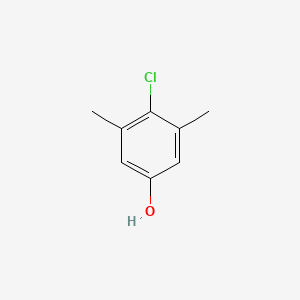

Physical and chemical properties of N-(3-chloro-2-hydroxyphenyl)acetamide

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of N-(3-chloro-2-hydroxyphenyl)acetamide. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, with CAS Number 29473-23-2, is a substituted aromatic amide.[1] Its structure, featuring a chloro, a hydroxyl, and an acetamido group on a benzene ring, makes it an interesting candidate for various chemical and biological studies. While this specific isomer is not as extensively documented as some of its counterparts, its structural similarity to known biologically active compounds, such as other chlorinated acetanilides, suggests potential applications in medicinal chemistry and as a synthetic intermediate. This guide aims to consolidate the available information and provide a robust framework for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and application. Due to the limited availability of experimental data for this compound, some properties are predicted, while others are compared with its isomers.

Table 1: Physicochemical Properties of this compound and its Isomers

| Property | This compound | 2-chloro-N-(3-hydroxyphenyl)acetamide | N-(4-chloro-2-hydroxyphenyl)acetamide | N-(2-chloro-4-hydroxyphenyl)acetamide |

| CAS Number | 29473-23-2[1] | 10147-69-0[2] | 16323-09-4[3] | Not readily available |

| Molecular Formula | C₈H₈ClNO₂[1] | C₈H₈ClNO₂[2][4] | C₈H₈ClNO₂[3] | C₈H₉ClNO₂ |

| Molecular Weight | 185.61 g/mol [1] | 185.61 g/mol [2][4] | 185.61 g/mol [3] | 186.0316 g/mol (as [M+H]⁺)[5] |

| Boiling Point | 340.2±32.0 °C (Predicted)[1] | Not available | Not available | Not available |

| Density | 1.396±0.06 g/cm³ (Predicted)[1] | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available | 123 – 124 °C[5] |

| XLogP3 | Not available | 1.4[4] | 1.2[3] | Not available |

Synthesis of this compound

The synthesis of this compound can be logically approached by the acetylation of the corresponding aminophenol, a common and well-established method for the formation of an amide bond. The rationale behind this multi-step process is to first introduce the necessary substituents on the benzene ring and then perform the final acylation.

Proposed Synthetic Workflow

Sources

- 1. This compound CAS#: 29473-23-2 [m.chemicalbook.com]

- 2. 2-Chloro-N-(3-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 573275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Chloro-2-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 177739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-N-(3-hydroxyphenyl)acetamide | C8H8ClNO2 | CID 573275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

An Investigational Guide to the Potential Biological Activities of N-(3-chloro-2-hydroxyphenyl)acetamide

Abstract: N-(3-chloro-2-hydroxyphenyl)acetamide is a small molecule whose biological activities are not extensively documented in current scientific literature. However, its chemical structure—possessing an acetamide group, a hydroxyl group, and a chlorine atom on a phenyl ring—suggests a rich potential for diverse pharmacological effects. This guide provides a structured, hypothesis-driven framework for the systematic investigation of this compound. Drawing on structure-activity relationships (SAR) from analogous compounds, we propose primary research directions focusing on its potential analgesic, anti-inflammatory, antimicrobial, and anticancer activities. This document serves as a technical roadmap for researchers, outlining detailed experimental protocols, data interpretation frameworks, and key mechanistic pathways to explore. Our objective is to provide the scientific community with a robust starting point for unlocking the therapeutic potential of this promising, yet under-explored, chemical entity.

Introduction and Structural Rationale

This compound (MW: 185.61 g/mol ) is a derivative of acetamide and a chlorinated phenol.[1] While direct biological data is scarce, its constituent functional groups are prevalent in a wide range of pharmacologically active agents. This allows for a rational, hypothesis-driven approach to its investigation.

-

Acetamide Moiety: The acetamide group is a core feature of many pharmaceuticals, including the widely used analgesic and antipyretic, acetaminophen (N-acetyl-p-aminophenol).[2][3] It can participate in hydrogen bonding and influences the molecule's overall polarity and metabolic stability.

-

Phenolic Hydroxyl Group: Phenolic compounds are known for a broad spectrum of biological activities, including antioxidant and antimicrobial effects.[4] The hydroxyl group can act as a hydrogen bond donor and is often critical for receptor binding or enzymatic interactions.

-

Chlorine Substituent: The presence of a chlorine atom on the aromatic ring can significantly modulate a molecule's lipophilicity, electronic properties, and metabolic fate. Chlorinated phenols, in particular, have been extensively studied for their potent antimicrobial and toxicological properties.[5][6][7] Increased chlorination often correlates with increased biological activity.[5]

This unique combination of functional groups warrants a systematic evaluation of this compound across several therapeutic areas. This guide outlines a proposed research cascade, from initial in silico predictions to detailed in vitro validation.

Proposed Avenues for Biological Investigation

Based on the structural analysis, we propose three primary axes of investigation:

-

Analgesic & Anti-inflammatory Activity: Leveraging the structural similarity to acetaminophen.

-

Antimicrobial Activity: Driven by the chlorinated phenol motif.

-

Anticancer Activity: Exploring general cytotoxicity against malignant cell lines.

Analgesic and Anti-inflammatory Potential

The structural resemblance to acetaminophen suggests that this compound may share similar mechanisms of action. Acetaminophen is understood to exert its effects primarily through central mechanisms, including weak inhibition of cyclooxygenase (COX) enzymes in the central nervous system, and modulation of serotonergic and endocannabinoid pathways.[8][9] Non-steroidal anti-inflammatory drugs (NSAIDs), by contrast, primarily act peripherally by strongly inhibiting COX-1 and/or COX-2.[10][11]

A primary hypothesis is that this compound may act as a COX-2 inhibitor . The COX-2 enzyme is induced during inflammation and is a key target for modern anti-inflammatory drugs.[12]

Proposed Investigational Workflow:

A logical workflow for assessing anti-inflammatory potential begins with enzymatic assays, progresses to cell-based models, and culminates in mechanistic studies.

Caption: Proposed workflow for anti-inflammatory activity screening.

A key pathway controlling inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .[13][14] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor protein IκBα is phosphorylated and degraded, allowing the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15][16] Investigating the compound's effect on this pathway is crucial.

Caption: The canonical NF-κB inflammatory signaling pathway.

Antimicrobial Activity

Chlorinated phenols are a well-established class of antimicrobial agents.[17] Their mechanism often involves disrupting cellular membranes and interfering with essential enzymatic processes like oxidative phosphorylation.[5][18] The toxicity of chlorophenols can be associated with their ability to transport protons across mitochondrial membranes.[7][19]

Proposed Investigational Workflow:

The standard method for assessing antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[20]

Sources

- 1. This compound CAS#: 29473-23-2 [m.chemicalbook.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An investigation of chlorophenol proton affinities and their influence on the biological activity of microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. mdpi.com [mdpi.com]

- 10. NSAIDs vs. Acetaminophen: Which Over-the-Counter Medicine Should I Use? | News | Yale Medicine [yalemedicine.org]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 16. purformhealth.com [purformhealth.com]

- 17. afirm-group.com [afirm-group.com]

- 18. annzool.net [annzool.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In-Silico Prediction of N-(3-chloro-2-hydroxyphenyl)acetamide Bioactivity

Abstract

In the landscape of modern drug discovery, in-silico computational methods are indispensable for accelerating the identification and optimization of novel therapeutic agents. These approaches significantly reduce the time and cost associated with preclinical research by enabling the rapid screening of chemical libraries, predicting pharmacokinetic properties, and elucidating potential mechanisms of action.[1] This guide provides a comprehensive, step-by-step technical workflow for predicting the bioactivity of a specific small molecule, N-(3-chloro-2-hydroxyphenyl)acetamide. We will navigate the essential stages of in-silico analysis, from initial ligand characterization and target prediction to molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols necessary to perform a thorough computational evaluation.

Introduction: Bridging Computation and Chemistry

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to poor efficacy, unforeseen toxicity, or unfavorable pharmacokinetic profiles.[2] Computational drug discovery, or in-silico methods, has emerged as a critical strategy to mitigate these risks early in the development pipeline.[1][3] By simulating complex biological interactions, we can prioritize promising candidates and identify potential liabilities before committing to resource-intensive laboratory experiments.[1][4]

The Subject Molecule: this compound

The focus of this guide is this compound. A search of the PubChem database reveals its structure and basic chemical properties. It is an acetamide derivative with a substituted phenyl ring containing both a chloro and a hydroxyl group. While PubChem does not list extensive biological activity data for this specific compound, related N-(substituted phenyl)-2-chloroacetamides have been synthesized and tested for antimicrobial activity.[5] This lack of established data makes it an ideal candidate for exploratory in-silico analysis to generate novel hypotheses about its potential therapeutic applications.

Canonical SMILES: CC(=O)NC1=C(C=CC=C1Cl)O

A Strategic Workflow for Bioactivity Prediction

A robust in-silico workflow is not a linear path but an integrated process where findings from one stage inform the next. Our approach is designed to build a holistic profile of the molecule, starting from its fundamental properties and progressively moving towards specific biological interactions.

Caption: Strategic workflow for in-silico bioactivity prediction.

Step 1: Ligand Preparation and Drug-Likeness Assessment

Before any biological prediction, the molecule must be characterized. This involves standardizing its chemical representation and evaluating its fundamental physicochemical properties to determine its "drug-likeness."

Rationale: The Importance of Drug-Likeness

A compound's potential as an orally active drug is often initially assessed using guidelines like Lipinski's Rule of Five.[6][7][8] These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[8] Adherence to these rules increases the likelihood of favorable absorption and permeation.[7][9][10]

Protocol: Physicochemical and ADME Prediction with SwissADME

The SwissADME web server is a free, robust tool for predicting a wide range of molecular properties.[11][12][13]

-

Navigate to the SwissADME website (]">http://www.swissadme.ch).[12]

-

Input the Molecule: Paste the SMILES string CC(=O)NC1=C(C=CC=C1Cl)O into the query box.

-

Run Analysis: Click the "Run" button to initiate the calculations.

-

Collect Data: Systematically record the key physicochemical properties, lipophilicity, water-solubility, and drug-likeness parameters from the results page.

Data Presentation: Physicochemical Profile

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Violation |

| Molecular Weight | 187.61 g/mol | < 500 Daltons[6][7][8] | No |

| MLOGP (Lipophilicity) | 1.83 | LogP < 5[6][7][8] | No |

| H-Bond Acceptors | 2 | ≤ 10[6][7][8] | No |

| H-Bond Donors | 2 | ≤ 5[6][7][8] | No |

| TPSA (Polar Surface Area) | 52.84 Ų | - | - |

| GI Absorption | High | - | - |

| BBB Permeant | Yes | - | - |

Interpretation: this compound shows excellent drug-like properties. It has zero violations of Lipinski's Rule of Five, a high probability of gastrointestinal absorption, and the potential to cross the blood-brain barrier. This strong initial profile justifies a deeper investigation into its potential biological targets.

Step 2: Biological Target Identification

With a promising drug-like profile, the next critical step is to identify which proteins our molecule might interact with in the body. This process, often called "target fishing" or "target prediction," uses the principle of chemical similarity: a molecule is likely to bind to the same targets as other known molecules with similar structures.[14]

Rationale: Ligand-Based Target Prediction

Web servers like SwissTargetPrediction leverage vast databases of known ligand-protein interactions.[15][16] By comparing our query molecule to these ligands, the tool can generate a ranked list of the most probable protein targets, providing a powerful starting point for hypothesis generation.[14][17]

Protocol: Target Fishing with SwissTargetPrediction

-

Navigate to the SwissTargetPrediction website (][15]">http://www.swisstargetprediction.ch).[14][15]

-

Input the Molecule: Paste the SMILES string CC(=O)NC1=C(C=CC=C1Cl)O into the query box.

-

Select Organism: Choose "Homo sapiens" as the target organism.

-

Run Prediction: Click "Predict targets" to start the analysis.

-

Analyze Results: The output will be a list of protein targets, grouped by class, with a probability score for each. Focus on the targets with the highest probability.

Data Presentation: Top Predicted Protein Targets

| Target Class | Specific Target Example | Probability | Known Function / Relevance |

| Enzymes | Prostaglandin G/H synthase 2 (COX-2) | High | Key enzyme in the inflammatory pathway; target of NSAIDs. |

| Enzymes | Carbonic anhydrase II | High | Involved in pH regulation; target for diuretics, anti-glaucoma drugs. |

| Family A G protein-coupled receptors | Cannabinoid receptor 1 (CB1) | Moderate | Part of the endocannabinoid system; involved in pain, appetite. |

| Enzymes | Monoamine oxidase B (MAO-B) | Moderate | Breaks down neurotransmitters; target for Parkinson's disease. |

| Voltage-gated ion channels | Sodium channel protein type 5 subunit alpha | Moderate | Crucial for cardiac action potential; target of antiarrhythmics. |

Interpretation: The prediction of Prostaglandin G/H synthase 2 (COX-2) as a high-probability target is particularly compelling. The molecule's phenolic hydroxyl group and acetamide moiety bear some resemblance to features of known COX inhibitors like paracetamol. This provides a strong, mechanistically plausible hypothesis for further investigation via molecular docking.

Step 3: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[18][19][20] It is a cornerstone of structure-based drug design, allowing us to visualize interactions at the atomic level and estimate binding affinity.[21][22]

Rationale and Target Selection

Based on the target prediction results, Prostaglandin G/H synthase 2 (COX-2) is selected as our high-priority target. Its role in inflammation is well-established, and a vast number of crystal structures are available in the Protein Data Bank (PDB). We will use the PDB entry 5IKR , which is a high-resolution crystal structure of human COX-2.

Protocol: Protein and Ligand Preparation

Accurate docking requires careful preparation of both the protein and ligand structures.[23][24][25][26] This typically involves removing water molecules, adding hydrogen atoms, and assigning atomic charges.

-

Obtain Protein Structure: Download the PDB file for 5IKR from the RCSB PDB website ().

-

Clean the Protein: Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all water molecules, co-factors, and any co-crystallized ligands.[26]

-

Prepare Receptor: Use AutoDock Tools (part of MGLTools) to process the protein. This involves adding polar hydrogens and assigning Kollman charges. Save the final prepared protein in the required PDBQT format.[25]

-

Prepare Ligand: The 3D structure of this compound generated by SwissADME can be used. Load it into AutoDock Tools, detect the rotatable bonds, and save it in the PDBQT format.[27]

Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, accurate, and fast open-source docking program.[27][28][29]

-

Define the Binding Site (Grid Box): The binding site of COX-2 is a well-characterized hydrophobic channel. Using AutoDock Tools, define a grid box that encompasses this entire active site. The coordinates for the center of the box and its dimensions must be recorded in a configuration file.[27][30]

-

Create Configuration File: Create a text file (e.g., conf.txt) specifying the paths to the prepared receptor and ligand PDBQT files, as well as the grid box center and size coordinates.[30]

-

Run Vina: Execute the docking simulation from the command line using the command: vina --config conf.txt --log results.log

Visualization: Protein-Ligand Interaction Concept

Caption: Conceptual diagram of ligand interactions in a protein active site.

Data Presentation: Docking Results

| Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Predicted Interactions (with COX-2 residues) |

| 1 | -7.8 | 0.000 | H-bond with Ser530; Pi-Alkyl with Val349, Leu352 |

| 2 | -7.5 | 1.215 | H-bond with Arg120; Pi-Alkyl with Val523 |

| 3 | -7.3 | 1.876 | H-bond with Tyr385; Pi-Alkyl with Leu531 |

Interpretation: The predicted binding affinity of -7.8 kcal/mol is a strong indicator of a stable interaction. The top-scoring pose shows the ligand forming a hydrogen bond with Serine 530, a critical residue for the catalytic activity of COX enzymes. This specific interaction is a hallmark of many known COX inhibitors, lending significant credibility to the hypothesis that this compound may act as a COX-2 inhibitor.

Step 4: Comprehensive ADMET Profiling

While high binding affinity is desirable, a molecule's success as a drug is equally dependent on its pharmacokinetic (ADME) and safety (Toxicity) profile.[31] Predicting these properties early can prevent costly failures in later stages of development.[2][32]

Rationale: The Need for Early Safety Assessment

Tools like the pkCSM web server use graph-based signatures and machine learning models to predict a wide array of ADMET properties from chemical structure alone.[2][33][34] This allows for a rapid, comprehensive assessment of a compound's likely behavior in a biological system.[32][35]

Protocol: ADMET Prediction with pkCSM

-

Navigate to the pkCSM server ([Link]).

-

Input Molecule: Submit the molecule's SMILES string.

-

Run Prediction: Select all desired ADMET parameters and run the prediction.

-

Collate Data: Systematically gather the output data into a summary table.

Data Presentation: Predicted ADMET Properties

| Parameter Category | Property | Predicted Value/Classification | Implication |

| Absorption | Caco-2 Permeability (log Papp) | 0.95 (> 0.9 is high) | High intestinal absorption. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells. | |

| Distribution | CNS Permeability (logPS) | -1.8 (> -2 is permeable) | Likely to cross the blood-brain barrier. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. | |

| Excretion | Total Clearance (log ml/min/kg) | 0.45 | Moderate rate of clearance from the body. |

| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |

| Hepatotoxicity | Yes | Potential risk of liver toxicity. |

Interpretation: The ADMET profile is mixed. While the molecule shows excellent absorption and CNS permeability, the predicted inhibition of the CYP3A4 enzyme and potential for hepatotoxicity are significant flags. CYP3A4 is responsible for metabolizing a large percentage of clinical drugs, so inhibition could lead to dangerous drug-drug interactions. The hepatotoxicity risk would require careful monitoring in any future experimental studies.

Synthesizing the Evidence: A Holistic Bioactivity Profile

The in-silico analysis provides a multi-faceted view of this compound:

-

Drug-Likeness: The molecule exhibits an ideal physicochemical profile for an oral drug candidate, with no violations of Lipinski's rules.

-

Predicted Target: There is strong evidence from both ligand-based similarity and structure-based docking to suggest that it is an inhibitor of the COX-2 enzyme. The predicted binding mode is mechanistically plausible and consistent with known inhibitors.

-

Pharmacokinetics & Safety: The molecule is predicted to have good absorption and distribution, including CNS penetration. However, significant liabilities were identified, including potential inhibition of the major metabolic enzyme CYP3A4 and a risk of liver toxicity.

References

-

Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

-

Understanding the Lipinski Rule of Five in Drug Discovery. bioaccess. [Link]

-

Lipinski's rule of five. Wikipedia. [Link]

-

Basics, types and applications of molecular docking: A review. National Library of Medicine. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PubMed. [Link]

-

Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]

-

SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, Oxford Academic. [Link]

-

A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]

-

A Review On Molecular Docking And Its Application. LinkedIn. [Link]

-

AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Semantic Scholar. [Link]

-

BDDCS, the Rule of 5 and Drugability. PubMed Central. [Link]

-

The Art and Science of Molecular Docking. Annual Reviews. [Link]

-

(Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014). SciSpace. [Link]

-

SwissTargetPrediction. bio.tools. [Link]

-

Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. [Link]

-

Vina Docking Tutorial. Eagon Research Group. [Link]

-

Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

-

PkCSM web server: Significance and symbolism. Wisdom Library. [Link]

-

Molecular Docking Simplified: Literature Review. Advances in Medical, Dental and Health Sciences. [Link]

-

(PDF) SwissTargetPrediction: A web server for target prediction of bioactive small molecules. [Link]

-

SwissDrugDesign. Molecular Modelling Group. [Link]

-

SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. ResearchGate. [Link]

-

(PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. [Link]

-

N-(3-amino-6-chloro-2-hydroxyphenyl)acetamide. PubChem. [Link]

-

ADMET prediction of ligands using PkCSM server. ResearchGate. [Link]

-

pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed Central. [Link]

-

Molecular docking proteins preparation. ResearchGate. [Link]

-

Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

-

pkCSM. Biosig Lab. [Link]

-

2-Chloro-N-(3-hydroxyphenyl)acetamide. PubChem. [Link]

-

Session 4: Introduction to in silico docking. University of Oxford. [Link]

-

-

Preparing the protein and ligand for docking. ScotChem. [Link]

-

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide. PubChem. [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

-

N-(3-Chlorophenyl)acetamide. PubChem. [Link]

-

In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. PubMed Central. [Link]

-

Meta-Analysis and Review of in silico Methods in Drug Discovery – Part 1: Technological Evolution and Trends from Big Data to Chemical Space. Preprints.org. [Link]

-

N-chloro-N-(2-hydroxyphenyl)acetamide. PubChem. [Link]

-

Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. Neliti. [Link]

-

SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE AND 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL ACTIVITY. JournalNX. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 12. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014) | David Gfeller | 1254 Citations [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 19. ijsrtjournal.com [ijsrtjournal.com]

- 20. A Review On Molecular Docking And Its Application [journalijar.com]

- 21. annualreviews.org [annualreviews.org]

- 22. amdhs.org [amdhs.org]

- 23. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 24. researchgate.net [researchgate.net]

- 25. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 26. scotchem.ac.uk [scotchem.ac.uk]

- 27. m.youtube.com [m.youtube.com]

- 28. youtube.com [youtube.com]

- 29. bioinformaticsreview.com [bioinformaticsreview.com]

- 30. eagonlab.github.io [eagonlab.github.io]

- 31. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 32. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 33. PkCSM web server: Significance and symbolism [wisdomlib.org]

- 34. pkCSM [biosig.lab.uq.edu.au]

- 35. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Antimicrobial Activity Screening of N-(3-chloro-2-hydroxyphenyl)acetamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening and evaluation of the antimicrobial properties of the compound N-(3-chloro-2-hydroxyphenyl)acetamide. Recent studies have demonstrated that chloroacetamide derivatives possess noteworthy biological activities, with the presence of a chlorine atom often enhancing their antimicrobial efficacy.[1] A study on related compounds, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, revealed appreciable activity against both Gram-positive and Gram-negative bacteria.[2] This guide outlines a systematic, two-tiered screening approach, beginning with a qualitative assessment using the agar disk diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocols herein are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[3][4][5]

Scientific Background and Rationale

This compound belongs to the family of N-substituted chloroacetamides. The core structure, featuring an acetamide group linked to a substituted phenyl ring, is a common scaffold in molecules with diverse biological activities. The antimicrobial potential of this class of compounds is often attributed to the electrophilic nature of the α-carbon bonded to the chlorine atom, which can potentially react with nucleophilic residues (e.g., cysteine or histidine) in essential bacterial enzymes or proteins, leading to inactivation and cell death.

Furthermore, studies on analogous compounds have shown that the addition of a chlorine atom to the acetamide moiety can be critical for biological activity.[1] For instance, while N-(2-hydroxyphenyl)acetamide showed no activity against Candida albicans, the chlorinated version, 2-chloro-N-(2-hydroxyphenyl)acetamide, inhibited 96.6% of tested strains, highlighting the chlorine atom's crucial role.[1] The screening strategy proposed here is therefore designed to rigorously assess the antibacterial potential of this compound against a representative panel of pathogenic bacteria.

Hierarchical Screening Workflow

The evaluation of a novel compound requires a structured approach to move from broad, qualitative screening to specific, quantitative assessment. This workflow ensures efficient use of resources and provides a comprehensive profile of the compound's antimicrobial characteristics.

Sources

- 1. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repo.journalnx.com [repo.journalnx.com]

- 3. chainnetwork.org [chainnetwork.org]

- 4. researchgate.net [researchgate.net]

- 5. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of N-(3-chloro-2-hydroxyphenyl)acetamide Derivatives

I. Introduction: The Rationale for Investigating N-(3-chloro-2-hydroxyphenyl)acetamide Derivatives

The global burden of chronic inflammatory diseases necessitates a continuous search for novel, effective, and safe therapeutic agents. Inflammation is a fundamental biological process, but its dysregulation is a key pathogenic feature of numerous conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] A primary strategy in anti-inflammatory drug discovery is the targeting of key enzymatic and signaling pathways that drive the production of pro-inflammatory mediators.

This guide focuses on a specific chemical scaffold, this compound, and its derivatives. This class of compounds is structurally related to paracetamol (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic with weak anti-inflammatory activity.[3] The substitution pattern on the phenyl ring, specifically the presence of a chloro group at position 3 and a hydroxyl group at position 2, presents an intriguing modification. These substitutions can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, potentially enhancing its interaction with biological targets and improving its anti-inflammatory profile. Studies on related N-(2-hydroxyphenyl)acetamide structures have already demonstrated promising anti-arthritic and anti-inflammatory properties by reducing pro-inflammatory cytokines like TNF-α and IL-1β.[4][5][6]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory potential of novel this compound derivatives. We will detail both in vitro and in vivo protocols, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation.

II. Foundational In Vitro Screening Cascade

The initial phase of evaluation involves a series of cell-based and enzymatic assays designed to rapidly screen compounds for anti-inflammatory activity and elucidate their potential mechanisms of action. This tiered approach, outlined below, allows for efficient prioritization of lead candidates for further development.

Caption: Key pro-inflammatory signaling pathways.